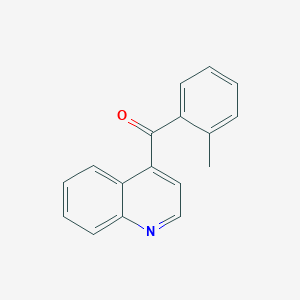
4-(2-Methylbenzoyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbenzoyl)quinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
Quinoline derivatives, including 4-(2-Methylbenzoyl)quinoline, have shown significant potential in cancer therapy. The unique structure of quinolines allows them to interact with DNA and inhibit cell division. They can induce oxidative stress, which is beneficial for targeting cancer cells. Studies indicate that derivatives can bind to specific enzymes involved in cancer progression, which makes them promising candidates for drug development .
Antiviral Activity
Research has highlighted the antiviral properties of quinoline compounds. This compound may exhibit activity against various viruses, including HIV and Zika virus. Its mechanism involves inhibiting viral replication and interfering with viral entry into host cells. This potential has led to ongoing investigations into its efficacy as an antiviral agent .
Neuroprotective Effects
Quinoline derivatives are also being explored for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. They may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could mitigate neurodegeneration .
Materials Science
Photophysical Properties
this compound can be utilized in the development of luminescent materials due to its photophysical properties. The compound's ability to form complexes with metals enhances its application in sensors and phosphorescent materials. This characteristic is crucial for creating advanced materials used in optoelectronic devices .
Polymer Chemistry
In polymer chemistry, quinoline derivatives serve as functional monomers that can be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
The synthesis of this compound can be achieved through several multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures. These methods are advantageous due to their high atom economy and ability to introduce diverse functional groups tailored for specific applications .
| Synthesis Method | Description | Advantages |
|---|---|---|
| Povarov Reaction | A cycloaddition reaction that forms quinoline derivatives from aldehydes and amines | High yield, atom-efficient |
| Gewald Reaction | A method that synthesizes substituted quinolines using thioketones and amines | Versatile, multiple products |
| Ugi Reaction | A multicomponent reaction forming a variety of compounds including quinolines | Efficient, diverse product formation |
Case Studies
-
Anticancer Activity Study
A recent study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells by inducing apoptosis through DNA interaction . -
Antiviral Efficacy Assessment
In vitro studies showed that this compound effectively inhibited the replication of the Zika virus in cultured cells, suggesting its potential as a therapeutic agent against viral infections . -
Material Development Research
Research focused on the incorporation of this compound into polymer films revealed enhanced luminescent properties, making these films suitable for use in light-emitting devices and sensors .
特性
CAS番号 |
858195-29-6 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
(2-methylphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-6-2-3-7-13(12)17(19)15-10-11-18-16-9-5-4-8-14(15)16/h2-11H,1H3 |
InChIキー |
GKNWNQDOEZCGKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |
正規SMILES |
CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















